molecular formula C11H13N3 B3053737 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine CAS No. 55727-56-5

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine

Cat. No.: B3053737
CAS No.: 55727-56-5
M. Wt: 187.24 g/mol
InChI Key: LFOFRKYEZWOKPJ-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde or ketone can lead to the formation of the desired quinazoline derivative through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol
  • 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives

Uniqueness

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, target selectivity, and potency, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOFRKYEZWOKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(CN2C1)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492533
Record name 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-56-5
Record name 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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